molecular formula C9H16ClN3O B1382709 [5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride CAS No. 1803583-16-5

[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride

Cat. No.: B1382709
CAS No.: 1803583-16-5
M. Wt: 217.69 g/mol
InChI Key: ZRKALDHOSGZZGJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride) is a multi-functional compound that finds use across diverse fields such as chemistry, biology, and industry. This versatile chemical boasts unique structural characteristics that allow it to engage in various reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride typically involves the reaction between pyridin-2-yl(dimethylamino)methanol and aminomethyl pyridine under controlled conditions. A crucial step in this synthesis is the introduction of hydrochloride to stabilize the compound and facilitate its crystallization. Reaction conditions often include controlled temperatures and the use of specific solvents to enhance yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis might be conducted in large reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. Continuous monitoring and purification processes ensure a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

  • Substitution: The presence of both pyridine and amino functional groups allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halides, acylating agents.

Major Products

The major products formed depend on the type of reaction. For example, oxidation might yield pyridine derivatives, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is used as a ligand in coordination chemistry, forming complexes with various metals that can be utilized in catalysis and material sciences.

Biology

This compound shows potential in biological studies as a building block for drug design and development. Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic applications.

Medicine

In medicine, it can serve as a precursor for pharmaceuticals, especially in the synthesis of compounds with antimicrobial or anticancer properties.

Industry

Industrially, it is valuable in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways. In medicinal applications, it might target cellular components, inducing desired therapeutic effects by altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-Aminomethylpyridine] exhibits similar reactivity but lacks the dimethylamino functional group.

  • [Dimethylaminomethylpyridine] shares the dimethylamino group but differs in its pyridine substitution pattern.

Uniqueness

The unique combination of aminomethyl and dimethylamino groups in 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride) provides a distinct chemical profile, enhancing its reactivity and utility across various fields.

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Properties

IUPAC Name

[5-(aminomethyl)pyridin-2-yl]-(dimethylamino)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6,9,13H,5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKALDHOSGZZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=NC=C(C=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
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[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
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[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
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[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
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[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
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[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride

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